Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Historical Evolution of Pyridazine-Based Drug Discovery
The pyridazine ring, a diazine heterocycle with nitrogen atoms at positions 1 and 2, has emerged as a privileged scaffold in medicinal chemistry due to its distinct electronic profile and hydrogen-bonding capabilities. Early applications of pyridazine derivatives focused on cardiovascular therapeutics, exemplified by hydralazine (16 ), a phthalazine-based vasodilator approved in 1953 for hypertension. The 1970s saw the introduction of minaprine (14 ), a 3-aminopyridazine antidepressant, though its clinical use was later discontinued.
A paradigm shift occurred in the 21st century with the FDA approvals of relugolix (24 ), a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib (25 ), an allosteric tyrosine kinase 2 inhibitor. These milestones validated pyridazine's utility in addressing diverse therapeutic targets, from hormonal disorders to autoimmune diseases. Table 1 summarizes key pyridazine-containing drugs and their clinical applications.
Table 1: Historical Milestones in Pyridazine-Based Drug Development
| Compound | Year Approved | Therapeutic Category | Key Structural Feature |
|---|---|---|---|
| Hydralazine | 1953 | Antihypertensive | Phthalazine core |
| Minaprine | 1972 | Antidepressant | 3-Aminopyridazine |
| Azelastine | 2008 | Antihistamine | Pyridazine-3-one |
| Relugolix | 2020 | Hormone-dependent cancer therapy | Pyridazine hinge binder |
| Deucravacitinib | 2022 | Psoriasis, autoimmune disorders | Pyridazine allosteric modulator |
The structural evolution from simple monocyclic systems (e.g., hydralazine) to complex polycyclic architectures (e.g., deucravacitinib) reflects incremental advancements in leveraging pyridazine's dipole moment (5.24 D) and dual hydrogen-bond acceptor capacity for target engagement.
Academic Significance of Multifunctional Heterocyclic Scaffolds
Pyridazine derivatives occupy a unique niche among nitrogen-containing heterocycles due to their ability to participate in both π-π stacking interactions and directional hydrogen bonding. This dual functionality enables precise modulation of drug-target interactions, as demonstrated in antiviral agents like vapendavir (51 ), where the pyridazine ring π-stacks with Tyr¹⁹⁷ in the human rhinovirus capsid while coordinating water-mediated hydrogen bonds.
The scaffold's inherent polarity (logP typically <2) reduces nonspecific binding to cytochrome P450 enzymes and the hERG potassium channel, addressing common challenges in drug safety profiling. Recent work by Jaballah et al. further illustrates pyridazine's versatility: substituting sorafenib's pyridine core with pyridazine yielded nanomolar VEGFR-2 inhibitors (e.g., compound 18b , IC₅₀ = 60.7 nM), underscoring its potential in kinase-targeted therapies.
Key academic contributions include:
- Bioisosteric Replacements : Pyridazine serves as a polar bioisostere for phenyl rings, improving solubility without compromising target affinity.
- Conformational Restriction : Annelated pyridazine systems (e.g., imidazopyridazines in ponatinib) enforce preorganized binding geometries, enhancing kinase selectivity.
- Metabolic Stability : Ethyl ester prodrug strategies, as seen in the target compound, mitigate rapid hydrolysis issues observed in early pyridazine antivirals like pirodavir (49 ).
Research Objectives and Knowledge Gaps
The design of ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate addresses three critical gaps in pyridazine-based drug discovery:
- Enhanced Blood-Brain Barrier Penetration : The p-tolyl substituent increases lipophilicity (predicted logP = 2.1) while maintaining molecular weight <500 Da, potentially improving CNS bioavailability compared to earlier polar analogs.
- Tunable Solubility Profiles : The hydroxyethyl-piperazine moiety introduces a pH-dependent ionization center (pKa ≈7.5), enabling solubility modulation across physiological environments.
- Targeted Protein Degradation : The ethyl ester group may serve as a proteolysis-targeting chimera (PROTAC) anchor, though this hypothesis requires experimental validation.
Current limitations in pyridazine research include:
- Limited structural data on 1,6-dihydropyridazine complexes with kinase domains
- Unclear SAR for piperazine substitutions in modulating off-target effects
- Need for in vivo studies correlating pyridazine dipole moments with tissue distribution
Properties
IUPAC Name |
ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-3-28-20(27)19-17(23-10-8-22(9-11-23)12-13-25)14-18(26)24(21-19)16-6-4-15(2)5-7-16/h4-7,14,25H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKBKWEHHMQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)CCO)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922015-11-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N4O4, with a molecular weight of 386.4 g/mol. The structural features include:
- Piperazine ring : Known for its role in various pharmacological activities.
- Dihydropyridazine moiety : Associated with diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O4 |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 922015-11-0 |
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine have exhibited significant antimicrobial properties. For instance, studies show that derivatives containing piperazine structures demonstrate varying degrees of efficacy against both gram-positive and gram-negative bacteria.
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. In vitro assays using DPPH radical scavenging methods have shown that piperazine derivatives can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .
The proposed mechanism by which Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.
- Interaction with Cellular Targets : It may bind to cellular receptors or enzymes, altering cellular signaling pathways.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various piperazine derivatives, including those structurally related to Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine. Results indicated that certain derivatives displayed MIC values comparable to conventional antibiotics like ciprofloxacin .
Research on Antioxidant Activity
Another investigation assessed the antioxidant capacity of piperazine-based compounds through DPPH and ABTS assays. The findings revealed that these compounds significantly reduced oxidative stress markers in cultured cells, suggesting a protective role against oxidative damage .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of substituents. Key analogues for comparison include:
Key Findings :
- However, the hydroxyethyl-piperazine moiety introduces polarity, balancing solubility .
- Synthetic Complexity : The inclusion of a piperazine ring increases synthetic steps compared to carbohydrazide derivatives, but it offers tunable pharmacokinetic properties (e.g., prolonged half-life) .
- Stability : Ethyl esters generally exhibit better hydrolytic stability than methyl esters, suggesting improved shelf-life compared to carboxylate derivatives with smaller ester groups.
Pharmacological Comparisons
- Antihypertensive Potential: Pyridazine derivatives with carbohydrazide substituents (e.g., compound 2(a-c) in ) show vasorelaxant effects via calcium channel modulation. The target compound’s piperazine group may augment this activity by interacting with adrenergic or serotonin receptors, though experimental validation is needed.
- Antimicrobial Activity : Thioxo-triazol-substituted pyridazines (e.g., 4(a-i) in ) exhibit moderate antimicrobial effects. The absence of a sulfur-containing group in the target compound may reduce this activity but could mitigate toxicity risks.
Physicochemical Properties
- Solubility : The hydroxyethyl group in the piperazine side chain enhances water solubility compared to unsubstituted piperazine analogs, as seen in solubility studies of similar dihydropyridazines .
- Crystallinity : Piperazine-containing derivatives often form stable crystals suitable for X-ray diffraction, as demonstrated by SHELX-refined structures .
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the piperazine moiety (e.g., reacting with 2-hydroxyethylpiperazine under basic conditions).
- Condensation reactions to form the dihydropyridazine core, often requiring anhydrous solvents like ethanol or dichloromethane .
- Esterification steps using ethyl chloroformate or similar reagents to install the carboxylate group .
Critical conditions:
- Temperature control : Reflux conditions (~80°C) are common for cyclization steps .
- Catalysts : Sodium acetate or triethylamine may enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol is essential to isolate the pure compound .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, particularly the piperazine ring protons (δ 2.5–3.5 ppm) and dihydropyridazine carbonyl signals (δ 160–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
- X-ray crystallography : Resolves 3D conformation, critical for studying interactions with biological targets .
Advanced: How can researchers optimize the synthetic pathway using statistical experimental design?
Answer:
Design of Experiments (DoE) methodologies reduce trial-and-error approaches:
- Factorial designs identify critical variables (e.g., solvent polarity, temperature) affecting yield .
- Response Surface Methodology (RSM) optimizes interdependent parameters, such as reaction time and catalyst loading .
- Computational feedback : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways, guiding experimental condition selection .
Example : A Central Composite Design (CCD) could optimize esterification efficiency by varying ethyl chloroformate equivalents and reaction time .
Advanced: What strategies address contradictions in biological activity data across studies?
Answer: Contradictions often arise from:
- Structural variability : Minor substituent changes (e.g., replacing -OH with -OCH3) alter bioactivity. Comparative studies (e.g., kinase inhibition assays) clarify structure-activity relationships .
- Assay conditions : pH, solvent (DMSO concentration), or cell line differences impact results. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate findings .
- Batch purity : Impurities >5% may skew data. Replicate experiments with HPLC-validated batches .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Answer:
- Substituent variation : Synthesize derivatives with modified groups (e.g., replacing p-tolyl with fluorophenyl or adjusting the hydroxyethyl chain length) .
- Biological screening : Test analogs against panels of enzymes (e.g., kinases) or receptors (e.g., GPCRs) to map pharmacophore requirements .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to prioritize synthetic targets .
Case study : Fluorine substitution at the phenyl ring enhanced metabolic stability in a related dihydropyridazine derivative, as shown in .
Advanced: What in vitro and in vivo models are appropriate for pharmacokinetic (ADME) profiling?
Answer:
- In vitro :
- Microsomal stability assays (human/rat liver microsomes) assess metabolic degradation .
- Caco-2 cell monolayers predict intestinal permeability .
- In vivo :
- Rodent models measure oral bioavailability and half-life. Dose formulations often use PEG-400 or carboxymethylcellulose suspensions .
- Tissue distribution studies via LC-MS/MS quantify compound levels in target organs .
Advanced: What approaches are recommended for mechanistic studies on molecular targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified enzymes/receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Knockout models : CRISPR/Cas9-engineered cell lines validate target specificity (e.g., PI3K inhibition in PTEN-null cells) .
Advanced: How can computational predictions of reactivity or binding affinity be experimentally validated?
Answer:
- Kinetic studies : Compare DFT-predicted activation energies with experimental Arrhenius plots for key reactions (e.g., piperazine ring formation) .
- Mutagenesis assays : Introduce point mutations in catalytic residues (predicted by docking) and measure activity loss (e.g., IC50 shifts in enzyme assays) .
- Isotope labeling : 13C or 2H labeling tracks reaction intermediates proposed by computational pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
